molecular formula C20H20ClN5O2 B2460171 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone CAS No. 860650-93-7

2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone

Cat. No.: B2460171
CAS No.: 860650-93-7
M. Wt: 397.86
InChI Key: BIQUWFNMUIFPGQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone is an intriguing chemical compound of significant scientific interest. This complex structure presents a unique combination of functionalities, making it applicable in various fields like pharmaceuticals, chemical research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:: Creating 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone typically involves multi-step synthesis, which starts with the preparation of individual components like 4-chlorophenol, 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole, and 1-propanone.

The synthesis might involve:

  • Halogenation reactions to introduce chlorine atoms.

  • Nitration and subsequent reduction to prepare amine intermediates.

  • Triazole formation using azide-aldehyde cycloaddition (Huisgen reaction).

  • Finally, coupling reactions under controlled conditions (temperatures ranging from 50-100°C and specific catalysts) to obtain the final compound.

Industrial Production Methods:: For industrial production, scaled-up methods are implemented, ensuring purity and yield efficiency. Processes often include continuous flow synthesis with real-time monitoring of reaction parameters, high-performance liquid chromatography (HPLC) purification, and solvent recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions:: 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone participates in:

  • Oxidation: Involving oxidizing agents like potassium permanganate.

  • Reduction: Utilizing reducing agents such as lithium aluminium hydride.

  • Substitution: Often with nucleophiles (e.g., amines or thiols).

Common Reagents and Conditions::
  • Oxidation: KMnO4 in aqueous solution.

  • Reduction: LiAlH4 in anhydrous ether.

  • Substitution: Catalytic amounts of base in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:: The reactions can yield various products, such as chlorinated derivatives, reduced forms, and substituted triazolyl derivatives.

Scientific Research Applications

Chemistry:: In chemical research, it serves as an intermediate for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology:: In biology, it may be used in biochemical assays to study enzyme interactions or serve as a probe in molecular biology.

Medicine:: In medicine, its potential roles could involve acting as a lead compound in drug discovery, particularly for designing molecules targeting specific proteins or receptors.

Industry:: Industrially, it might find applications in creating specialty chemicals, agrochemicals, and materials science for developing new polymers or coatings.

Mechanism of Action

The specific mechanism through which 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone exerts its effects would depend on its interaction with molecular targets:

  • Binding to enzyme active sites, potentially inhibiting or modulating their activity.

  • Interacting with receptors to influence signaling pathways.

Comparison with Similar Compounds

Comparing this compound to others:

  • 2-(4-methoxyphenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone: Similar but with a methoxy group instead of chlorine.

  • 2-(4-bromophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone: Bromine instead of chlorine.

The chlorine atom in 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone offers distinct reactivity and interaction profiles, setting it apart in terms of chemical properties and potential biological activities.

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Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazol-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c1-12-16-5-3-4-6-17(16)23-20(22-12)26-11-18(24-25-26)19(27)13(2)28-15-9-7-14(21)8-10-15/h7-11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQUWFNMUIFPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)N3C=C(N=N3)C(=O)C(C)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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